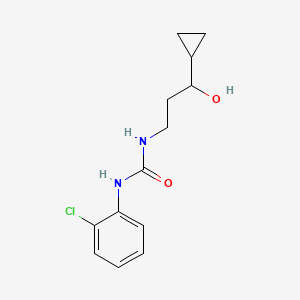
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a urea derivative that has been synthesized using various methods and has shown promising results in preclinical studies.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea involves the reaction of 2-chloroaniline with cyclopropyl isocyanate followed by the addition of 3-chloro-1,2-propanediol. The resulting intermediate is then treated with urea to yield the final product.
Starting Materials
2-chloroaniline, cyclopropyl isocyanate, 3-chloro-1,2-propanediol, urea
Reaction
Step 1: 2-chloroaniline is reacted with cyclopropyl isocyanate in the presence of a suitable solvent and a catalyst to yield the intermediate 1-(2-chlorophenyl)-3-cyclopropylurea., Step 2: To the above intermediate, 3-chloro-1,2-propanediol is added and the reaction mixture is heated to reflux for several hours. This results in the formation of the intermediate 1-(2-chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea., Step 3: The above intermediate is then treated with urea in the presence of a suitable solvent and a catalyst to yield the final product, 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or signaling pathways involved in cancer cell growth and inflammation.
Biochemische Und Physiologische Effekte
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce the expression of inflammatory cytokines and inhibit the growth of cancer cells. Additionally, it has been shown to improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea in lab experiments include its high purity and good yields of synthesis. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea. These include investigating its potential therapeutic applications in other diseases, understanding its mechanism of action, and optimizing its synthesis for better yields and purity. Additionally, further studies are needed to determine its safety and potential side effects in humans.
In conclusion, 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis methods have yielded high purity and good yields, and it has been investigated for its effects on cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and investigate its potential therapeutic applications in other diseases.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea has been investigated for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In preclinical studies, it has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-10-3-1-2-4-11(10)16-13(18)15-8-7-12(17)9-5-6-9/h1-4,9,12,17H,5-8H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJNBTZUXAUVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine](/img/structure/B2884595.png)
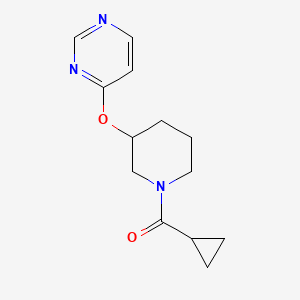
![N-[3-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2884600.png)
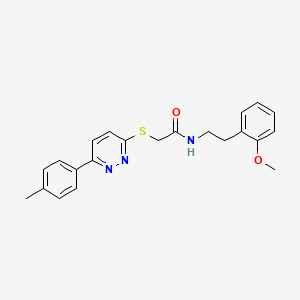
![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/no-structure.png)
![6-(2-Fluorophenyl)-4-methyl-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884604.png)
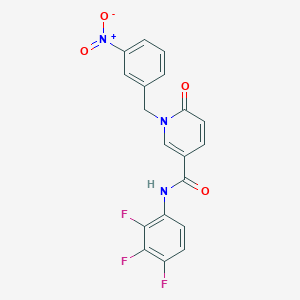
![6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2884606.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2884608.png)
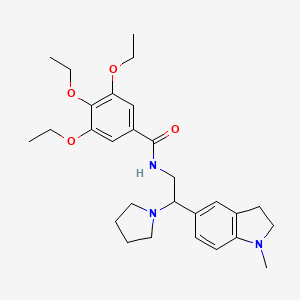

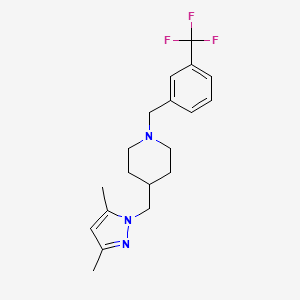
![[1-(4-Bromophenyl)sulfanylcyclopropyl]methanamine](/img/structure/B2884616.png)